5-Bromo-N6-propyl-N2-(2,2,2-trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethyl)quinoline-2,6-dicarboxamide
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Overview
Description
5-Bromo-N6-propyl-N2-(2,2,2-trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethyl)quinoline-2,6-dicarboxamide is a complex organic compound featuring a quinoline core substituted with bromine, propyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N6-propyl-N2-(2,2,2-trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethyl)quinoline-2,6-dicarboxamide typically involves multiple steps, including the formation of the quinoline core, introduction of the bromine and propyl groups, and the addition of the trifluoromethylphenyl moiety. Common synthetic methods include:
Formation of Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Alkylation: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the quinoline core or the trifluoromethyl groups, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-N6-propyl-N2-(2,2,2-trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethyl)quinoline-2,6-dicarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline core and trifluoromethyl groups. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A compound with a trifluoromethyl group and a phenyl ring, used in the synthesis of fluorinated polymers.
Fluoropyridines: Compounds with fluorine atoms on a pyridine ring, known for their unique chemical and biological properties.
Uniqueness
5-Bromo-N6-propyl-N2-(2,2,2-trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethyl)quinoline-2,6-dicarboxamide is unique due to its combination of a quinoline core, bromine, propyl, and multiple trifluoromethyl groups. This structural complexity provides it with distinct chemical reactivity and potential biological activities that are not commonly found in simpler fluorinated compounds.
Properties
Molecular Formula |
C23H17BrF7N3O2 |
---|---|
Molecular Weight |
580.3 g/mol |
IUPAC Name |
5-bromo-6-N-propyl-2-N-[2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethyl]quinoline-2,6-dicarboxamide |
InChI |
InChI=1S/C23H17BrF7N3O2/c1-2-9-32-20(35)13-5-7-16-12(18(13)24)4-8-17(33-16)21(36)34-19(23(29,30)31)11-3-6-15(25)14(10-11)22(26,27)28/h3-8,10,19H,2,9H2,1H3,(H,32,35)(H,34,36) |
InChI Key |
JJZMJXWXPHTAPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C2=C(C=C1)N=C(C=C2)C(=O)NC(C3=CC(=C(C=C3)F)C(F)(F)F)C(F)(F)F)Br |
Origin of Product |
United States |
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